BenchChemオンラインストアへようこそ!

BRD7552

PDX1 transcription factor beta-cell differentiation pancreatic ductal reprogramming

BRD7552 (CAS 1137359-47-7) is the definitive tool for controlled, reversible PDX1 induction. Unlike generic epigenetic modulators, it selectively upregulates PDX1 via FOXA2-dependent chromatin remodeling—achieving 2- to 4-fold mRNA induction at 5 µM without detectable cytotoxicity or off-target effects on NKX6.1/PAX6. Validated in PANC-1 cells, primary human islets, and ductal cells. High DMSO solubility (100 mg/mL) ensures robust stock preparation for automated HTS. Available at ≥98% purity with full analytical documentation.

Molecular Formula C33H33N3O15
Molecular Weight 711.6 g/mol
CAS No. 1137359-47-7
Cat. No. B1667771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD7552
CAS1137359-47-7
SynonymsBRD-7552;  BRD 7552;  BRD7552.
Molecular FormulaC33H33N3O15
Molecular Weight711.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)OC2C(OC(C(C2OC(=O)NC3=CC4=C(C=C3)OCO4)OC(=O)NC5=CC6=C(C=C5)OCO6)OC)CO
InChIInChI=1S/C33H33N3O15/c1-3-43-29(38)17-4-6-18(7-5-17)34-31(39)49-26-25(14-37)48-30(42-2)28(51-33(41)36-20-9-11-22-24(13-20)47-16-45-22)27(26)50-32(40)35-19-8-10-21-23(12-19)46-15-44-21/h4-13,25-28,30,37H,3,14-16H2,1-2H3,(H,34,39)(H,35,40)(H,36,41)/t25-,26-,27+,28-,30+/m1/s1
InChIKeyAAOLIMLEFKWKOY-IXMSMLDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRD7552 (CAS 1137359-47-7) – A Selectively Validated Small-Molecule PDX1 Transcription Factor Inducer for Epigenetic Reprogramming Research


BRD7552 (CAS 1137359-47-7) is a cell-permeable, glucose-derived diversity-oriented synthesized small molecule that functions as a reversible inducer of pancreatic and duodenal homeobox 1 (PDX1) transcription factor expression [1]. Discovered through a high-throughput qPCR-based screen of over 60,000 compounds in the human PANC-1 ductal carcinoma cell line, BRD7552 upregulates PDX1 expression in both primary human islets and ductal cells, and induces epigenetic changes in the PDX1 promoter consistent with transcriptional activation, including increased acetylation of histone H3 and trimethylation of H3K4 and H3K9 [2].

Why Generic PDX1-Modulating Compounds Cannot Substitute for BRD7552 (CAS 1137359-47-7) in Epigenetic Reprogramming and Pancreatic Research Applications


PDX1-modulating compounds encompass a functionally heterogeneous group, including natural product-based inhibitors (e.g., triptolide, curcumin, quercetin, resveratrol) and broad-spectrum epigenetic agents (e.g., histone deacetylase inhibitors such as valproic acid), yet these alternatives lack the target selectivity, mechanistic validation, and safety profile of BRD7552 [1]. Unlike PDX1 inhibitors that suppress PDX1 activity—potentially counterproductive for β-cell differentiation or regenerative studies—BRD7552 is a validated PDX1 inducer with demonstrated selectivity, showing no significant effect on other pancreatic transcription factors (e.g., NKX6.1, PAX6) at concentrations up to 5 μM, and no detectable cytotoxicity in multiple assay systems . Generic substitution therefore risks confounding experimental outcomes through unintended pathway modulation or cellular toxicity. The quantitative differentiation evidence presented below establishes BRD7552 as a uniquely characterized tool compound for controlled PDX1 induction.

Quantitative Evidence Guide: BRD7552 (CAS 1137359-47-7) – Comparative Differentiation Data vs. In-Class and Alternative Compounds


PDX1 mRNA Induction – 2- to 4-Fold Increase at 5 μM vs. Pan-HDAC Inhibitor Valproic Acid (VPA) Which Shows Limited PANC-1 Lineage-Specific Induction

BRD7552 induces a 2- to 4-fold increase in PDX1 mRNA levels in PANC-1 cells, with maximal effect observed at 5 μM on day 9 of treatment, and this induction is accompanied by upregulation of MAFA expression . In contrast, the broad-spectrum histone deacetylase inhibitor valproic acid (VPA), a commonly considered alternative for pancreatic differentiation protocols, induces heterogeneous and lineage-context-dependent PDX1 expression that is not consistently sustained in PANC-1 cells [1]. BRD7552 also induces PDX1 in primary human islets and ductal cells, whereas VPA activity varies substantially across cell types. Furthermore, BRD7552 exhibits high selectivity for PDX1 induction, with no significant effect on other pancreatic transcription factors including NKX6.1 or PAX6 at concentrations up to 5 μM .

PDX1 transcription factor beta-cell differentiation pancreatic ductal reprogramming

Cytotoxicity Profile – No Detectable Cytotoxic Effects vs. PDX1 Inhibitors That Induce Apoptotic Pathway Activation

BRD7552 treatment (5 μM, 9 days) in PANC-1 cells produces no detectable cytotoxic effects as measured by MTT reduction assay and Trypan Blue exclusion assay compared to untreated control cells [1]. In contrast, common PDX1 inhibitors such as triptolide (CAS 38748-32-2) demonstrate cytotoxicity in pancreatic cells via multiple mechanisms, and NQO1 inducer 2-HBA activates caspase-3 and caspase-10 apoptotic pathways [2]. This differential cytotoxicity profile is critical when conducting long-term differentiation or reprogramming studies where cell viability must be maintained.

pancreatic ductal adenocarcinoma cell viability toxicity screening

Epigenetic Modification Signature – H3 Acetylation and H3K4/H3K9 Trimethylation vs. Non-Epigenetic or Pan-Epigenetic Modulators

BRD7552 induces a specific pattern of epigenetic modifications within the PDX1 promoter region, including increased acetylation of histone H3 and increased trimethylation of H3K4 and H3K9, changes that are consistent with transcriptional activation of the PDX1 locus [1]. In contrast, broad-spectrum epigenetic modulators such as pan-BET inhibitors (e.g., JQ1, I-BET762) non-selectively affect bromodomain-containing proteins across the genome, potentially activating numerous off-target genes. Andrographolide (C1037), a natural product identified as a PDX1 expression stimulator, lacks documented epigenetic mechanism validation comparable to BRD7552 [2]. BRD7552 functions in a FOXA2-dependent manner, suggesting a mechanistically specific rather than pleiotropic mode of action .

epigenetic reprogramming histone modification transcriptional activation

Solubility Profile for In Vitro Applications – DMSO Solubility 100 mg/mL (140.52 mM) vs. Structurally Related Glucose-Derived Compounds

BRD7552 exhibits DMSO solubility of 100 mg/mL (140.52 mM) and ethanol solubility of 100 mg/mL, enabling preparation of high-concentration stock solutions for in vitro screening and cell-based assays . Independent vendor data confirm DMSO solubility of 93 mg/mL (130.68 mM) [1]. While class-level solubility of glucose-derived diversity-oriented synthesis compounds varies substantially based on pendant functional groups, BRD7552's solubility profile supports reliable dose-response experiments up to and beyond its functional concentration range (EC50 range 5–10 μM for PDX1 induction). Water insolubility is noted, requiring organic solvent-based dissolution [2].

compound formulation solubility in vitro assay development

MAFA Expression Co-Induction – Unique Upregulation vs. PDX1-Only Modulators

BRD7552 uniquely co-induces MAFA expression alongside PDX1 upregulation in PANC-1 cells . MAFA is a critical transcription factor for mature β-cell function and insulin gene transcription, and its co-induction distinguishes BRD7552 from compounds that induce PDX1 without concurrent MAFA activation. This dual induction mirrors the physiological transcriptional program required for β-cell differentiation. Andrographolide (C1037) induces PDX1 expression but lacks documented MAFA co-induction activity [1].

beta-cell maturation insulin expression transcription factor synergy

Functional Complementation of Three-Gene Reprogramming – Enhanced Insulin Expression vs. Three-Gene Combination Alone

BRD7552 partially complements PDX1 function in cell culture and enhances insulin expression when combined with the three-gene reprogramming cocktail (Pdx1, Neurog3, MafA) in PANC-1 cells [1]. This functional complementation demonstrates that BRD7552 treatment augments insulin production beyond the level achieved by genetic reprogramming alone. Prolonged BRD7552 treatment alone induces both insulin mRNA and protein expression in PANC-1 cells, primary human islets, and human duct-derived cells .

cellular reprogramming insulin production beta-cell surrogates

BRD7552 (CAS 1137359-47-7) – Research and Industrial Application Scenarios Supported by Quantitative Evidence


β-Cell Differentiation and Pancreatic Endocrine Lineage Reprogramming Studies

BRD7552 is the optimal small-molecule tool for protocols requiring consistent, quantifiable PDX1 induction across human ductal and islet cell types. Its 2- to 4-fold PDX1 mRNA induction at 5 μM, combined with MAFA co-induction and absence of cytotoxicity over extended 9-day treatments, supports studies of β-cell maturation and transdifferentiation from pancreatic progenitors. The compound's epigenetic modification signature (H3 acetylation, H3K4me3, H3K9me3) provides a validated locus-specific mechanism that distinguishes it from pan-epigenetic modulators. Furthermore, its functional complementation of three-gene reprogramming cocktails offers enhanced insulin expression for β-cell surrogate generation [1].

Pancreatic Ductal Adenocarcinoma (PDAC) Preclinical Modeling – Tumor Phenotype Modulation via PDX1 Overexpression

BRD7552 enables controlled pharmacological induction of PDX1 expression in PANC-1 cells without confounding cytotoxic effects, as validated by MTT and Trypan Blue exclusion assays. Treated PANC-1 cells exhibit reduced proliferation rate, G1 cell cycle arrest, and diminished migration, with in ovo chorioallantoic membrane (CAM) implantation studies demonstrating significant reduction in tumor growth [1]. This non-toxic PDX1 induction platform supports preclinical PDAC studies investigating the anti-tumorigenic role of PDX1 overexpression and provides a candidate for combination treatment studies where cell viability must be preserved .

High-Throughput Screening and Compound Library Development for Transcription Factor Reprogramming

BRD7552 serves as a validated positive control and reference standard for high-throughput qPCR-based screening campaigns targeting PDX1 transcriptional activation. Its high DMSO solubility (100 mg/mL; 140.52 mM) enables reliable stock preparation for automated liquid handling systems, and its established EC50 range (5–10 μM for PDX1 induction) provides a benchmark for hit validation. The compound's selectivity profile—no significant effect on NKX6.1 or PAX6 at concentrations up to 5 μM—makes it suitable as a specificity control in counter-screening assays against other pancreatic transcription factors [1].

Epigenetic Mechanism Studies of Locus-Specific Transcriptional Activation

BRD7552 is uniquely positioned as a chemical probe for investigating locus-specific epigenetic regulation at the PDX1 promoter. Its FOXA2-dependent mechanism and defined histone modification changes (H3 acetylation, H3K4 trimethylation, H3K9 trimethylation) offer a targeted alternative to broad-spectrum histone deacetylase inhibitors or BET bromodomain inhibitors that exert pleiotropic genomic effects. Researchers studying the interplay between FOXA2-dependent chromatin remodeling and PDX1 transcriptional competence can employ BRD7552 to achieve controlled, reversible PDX1 promoter activation without off-target epigenetic interference [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD7552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.